molecular formula C15H24O2 B12669583 (Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate CAS No. 93803-42-0

(Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate

Katalognummer: B12669583
CAS-Nummer: 93803-42-0
Molekulargewicht: 236.35 g/mol
InChI-Schlüssel: LFVHSFZDXRXNDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate is a chemical compound with the molecular formula C15H24O2. It is known for its unique structure, which includes an octahydro-4,7-methano-1H-inden core. This compound is used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate typically involves the esterification of the corresponding alcohol with butyric acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules.

    Biology: Used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications due to its unique structure.

    Industry: Employed in the production of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of (Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and butyric acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetate
  • (Octahydro-4,7-methano-1H-inden-5-yl)methyl propionate

Uniqueness

(Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

93803-42-0

Molekularformel

C15H24O2

Molekulargewicht

236.35 g/mol

IUPAC-Name

8-tricyclo[5.2.1.02,6]decanylmethyl butanoate

InChI

InChI=1S/C15H24O2/c1-2-4-15(16)17-9-11-7-10-8-14(11)13-6-3-5-12(10)13/h10-14H,2-9H2,1H3

InChI-Schlüssel

LFVHSFZDXRXNDS-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OCC1CC2CC1C3C2CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.